molecular formula C4H3F3N2 B8380292 3-Amino-4,4,4-trifluorobut-2-enenitrile

3-Amino-4,4,4-trifluorobut-2-enenitrile

Cat. No.: B8380292
M. Wt: 136.08 g/mol
InChI Key: KPJCZLYKGPDZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,4,4-trifluorobut-2-enenitrile is a fluorinated nitrile derivative characterized by a trifluoromethyl group, an amino group, and a nitrile functional group. Nitriles like this are typically reactive intermediates in organic synthesis, enabling transformations into amines, carboxylic acids, or heterocycles. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C4H3F3N2

Molecular Weight

136.08 g/mol

IUPAC Name

3-amino-4,4,4-trifluorobut-2-enenitrile

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)3(9)1-2-8/h1H,9H2

InChI Key

KPJCZLYKGPDZAX-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)(F)F)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-4,4,4-trifluoro-2-butenoate (CAS 372-29-2)

Functional Group Differences :

  • Nitrile vs. Ester: The nitrile group (–CN) in 3-Amino-4,4,4-trifluorobut-2-enenitrile contrasts with the ester group (–COOEt) in Ethyl 3-amino-4,4,4-trifluoro-2-butenoate. Nitriles are more electrophilic, enabling nucleophilic additions (e.g., hydrolysis to amides or acids), while esters undergo hydrolysis to carboxylic acids or transesterification.

Physical and Chemical Properties :

Property Ethyl 3-Amino-4,4,4-trifluoro-2-butenoate This compound (Inferred)
Molecular Formula C₆H₈F₃NO₂ C₄H₃F₃N₂ (estimated)
Molar Mass (g/mol) 183.13 ~142.08 (calculated)
Density (g/mL) 1.245 at 25°C Likely higher due to nitrile group
Applications Intermediate in pesticides, pharmaceuticals Potential use in bioactive molecule synthesis

Reactivity :

  • The ester’s carbonyl group is less reactive than the nitrile’s cyano group, which may undergo faster hydrolysis or participate in cycloaddition reactions. The trifluoromethyl group in both compounds likely confers resistance to oxidative degradation.
Pharmaceutical Impurities ()

Compounds such as 4-Nitro-3-(trifluoromethyl)-aniline (Imp. A) and N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (Imp. B) are structurally distinct but share trifluoromethyl and aromatic features.

Key Differences :

Feature This compound Imp. A and B
Backbone Aliphatic, unsaturated Aromatic (benzene ring)
Functional Groups –NH₂, –CN, –CF₃ –NO₂, –NHCOCH₃ (Imp. B), –CF₃
Applications Synthetic intermediate Pharmaceutical impurities (e.g., degradation products)

The nitro (–NO₂) and acetamide groups in Imp. A and B reduce reactivity compared to the amino-nitrile system, impacting their roles in synthesis and regulatory thresholds.

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